molecular formula C16H27N3O2 B5107526 N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide

N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide

Cat. No. B5107526
M. Wt: 293.40 g/mol
InChI Key: DIVBLNAGYPLYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide, also known as Boc-ON, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.

Mechanism of Action

The mechanism of action of N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide is not fully understood, but it has been suggested that it acts by inhibiting the activity of histone deacetylases (HDACs). HDACs play a critical role in the regulation of gene expression, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been reported to inhibit the activity of HDACs in vitro and in vivo, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes.
Biochemical and Physiological Effects:
N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has also been reported to exhibit anti-inflammatory and anti-oxidant activities, which may contribute to its therapeutic effects. However, the biochemical and physiological effects of N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide in vivo have not been fully elucidated, and further studies are needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has several advantages for lab experiments, including its ease of synthesis and its potent cytotoxic activity against cancer cells. However, N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity to normal cells. These limitations may hinder its development as a therapeutic agent and require further optimization of its chemical structure.

Future Directions

Several future directions for the research on N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide can be identified. Firstly, further studies are needed to elucidate the mechanism of action of N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide and its biochemical and physiological effects in vivo. Secondly, the optimization of its chemical structure may lead to the development of more potent and selective HDAC inhibitors. Finally, the development of novel drug delivery systems may overcome the limitations of N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide's poor solubility and potential toxicity to normal cells, leading to its clinical application as a therapeutic agent.
Conclusion:
In conclusion, N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully elucidate the potential of N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide as a therapeutic agent for cancer and other diseases.

Synthesis Methods

N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide can be synthesized using various methods, including the reaction of tert-butylcyclohexanone with hydrazine hydrate, followed by the reaction with pyrrolidine and acetic anhydride. Another method involves the reaction of tert-butylcyclohexanone with hydrazine hydrate, followed by the reaction with pyrrolidine and acetic acid. Both methods have been reported to yield N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide in good yields.

Scientific Research Applications

N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have demonstrated that N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

properties

IUPAC Name

N-[(4-tert-butylcyclohexylidene)amino]-2-oxo-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O2/c1-16(2,3)12-6-8-13(9-7-12)17-18-14(20)15(21)19-10-4-5-11-19/h12H,4-11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIVBLNAGYPLYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(=NNC(=O)C(=O)N2CCCC2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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